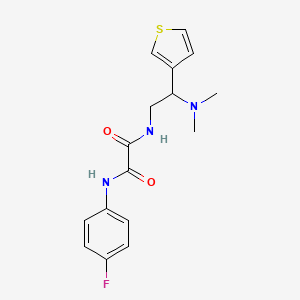

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-20(2)14(11-7-8-23-10-11)9-18-15(21)16(22)19-13-5-3-12(17)4-6-13/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHUNAIDLYWTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Compound Overview

- Molecular Formula : C16H18F N3O2S

- Molecular Weight : Approximately 335.39 g/mol

- Structure : The compound features an oxalamide backbone, a dimethylamino group, a thiophene moiety, and a fluorophenyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific receptors involved in pain modulation and neurochemical pathways.

Pharmacological Properties

-

Neurokinin-1 Receptor Antagonism :

- The compound has shown potential as a neurokinin-1 receptor antagonist. This receptor plays a significant role in mediating pain, anxiety, and nausea responses. Inhibition of this receptor can lead to therapeutic effects in conditions such as depression and chemotherapy-induced nausea.

-

Antibacterial Activity :

- Some derivatives of this compound have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

-

Cytotoxicity :

- Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its utility in cancer therapy.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Paal-Knorr synthesis.

- Introduction of the Dimethylamino Group : Typically accomplished through nucleophilic substitution reactions.

- Formation of the Oxalamide Moiety : Achieved by reacting oxalyl chloride with the appropriate amine.

Study 1: Neurokinin-1 Receptor Antagonism

In a preclinical study, this compound was tested for its ability to inhibit neurokinin-1 receptor activity. The results indicated a significant reduction in receptor activation, correlating with decreased anxiety-like behaviors in animal models.

Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various derivatives of this compound against common bacterial strains. The findings revealed that certain modifications enhanced its activity against resistant strains, highlighting its potential application in antibiotic development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H18F N3O2S |

| Molecular Weight | 335.39 g/mol |

| Primary Biological Activity | Neurokinin-1 receptor antagonist |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Exhibits cytotoxic effects on certain cancer cell lines |

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development. Its potential applications include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Organic Electronics

Due to its electronic properties, this compound may also find applications in organic electronic devices such as:

- Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been utilized in OLED technology for their luminescent properties.

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport can be explored for use in solar cell applications.

Antimicrobial Properties

Preliminary studies suggest that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exhibits antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxicity towards cancer cell lines. For example:

| Cell Line | IC50 Value (μM) |

|---|---|

| HT29 (Colon Cancer) | 10 μM |

| MCF7 (Breast Cancer) | 15 μM |

Such selective toxicity suggests its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of structurally similar compounds, establishing a correlation between structural modifications and enhanced biological activity. The results indicated that compounds with thiophene moieties showed improved activity against gram-positive bacteria.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar oxalamide structures exhibited significant growth inhibition. The study highlighted the importance of substituent groups in enhancing cytotoxic effects, suggesting pathways for further drug development.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide?

A plausible synthesis involves coupling 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine with 4-fluorophenylamine via an oxalamide linkage. A method adapted from oxalamide synthesis in related compounds uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) with triethylamine as a base . Alternatively, stepwise synthesis may involve forming the oxalic acid intermediate from ethyl oxalyl chloride and subsequent amine coupling under anhydrous conditions. Purification typically employs silica gel chromatography .

Q. How can the compound’s structure be validated using spectroscopic methods?

Key characterization includes:

- 1H/13C NMR : Confirm the presence of dimethylamino protons (~δ 2.2–2.5 ppm), thiophene aromatic protons (~δ 7.0–7.5 ppm), and fluorophenyl signals (~δ 6.8–7.3 ppm). The oxalamide carbonyls appear as distinct peaks in 13C NMR (~δ 155–160 ppm) .

- HRMS : Exact mass should match the molecular formula (C18H21FN3O2S, calculated [M+H]+: 362.1334). Discrepancies >2 ppm warrant re-analysis .

- FT-IR : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the oxalamide backbone .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino vs. other substituents) affect bioactivity?

The dimethylamino group enhances solubility and may influence receptor binding via electrostatic interactions. For example, in CD4-mimetic compounds, dimethylamino analogs showed improved antiviral efficacy by enhancing charge complementarity with target proteins . Comparative studies with analogs lacking the thiophene or fluorophenyl moieties are critical to isolate their roles in binding or metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Test across a broad concentration range (e.g., 0.1–100 μM) to identify non-linear effects.

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects.

- Control compounds : Include structurally similar but inactive analogs (e.g., non-fluorinated phenyl derivatives) to confirm specificity .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Use crystal structures of homologous targets (e.g., viral envelope proteins) to predict binding poses. The thiophene ring may engage in π-π stacking, while the fluorophenyl group contributes to hydrophobic interactions .

- MD simulations : Assess conformational stability of the dimethylamino group in physiological pH to optimize pharmacokinetics .

Q. What are the stability considerations under varying pH and temperature conditions?

- pH stability : Oxalamides are prone to hydrolysis under strongly acidic/basic conditions. Test stability in buffers (pH 2–10) via HPLC monitoring over 24–72 hours.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store lyophilized samples at –20°C to prevent dimerization .

Methodological Challenges

Q. How to address low yields in oxalamide coupling reactions?

- Optimize stoichiometry : Use a 1.2:1 molar ratio of oxalyl chloride to amines to minimize side products.

- Activation additives : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .

- Solvent selection : Anhydrous DCM or THF minimizes hydrolysis; microwave-assisted synthesis may accelerate reaction kinetics .

Q. How to analyze batch-to-batch variability in bioassay results?

- Purity thresholds : Require ≥95% purity (HPLC) and confirm the absence of residual solvents (GC-MS).

- Crystallography : Single-crystal X-ray diffraction can identify polymorphic forms affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.